4-[1H-benzimidazol-2-ylmethyl(formyl)amino]benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC-57893 typically involves the reaction of benzimidazole derivatives with benzoic acid derivatives under specific conditions. One common method includes the condensation of 2-aminobenzimidazole with 4-formylbenzoic acid in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions for several hours. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production of NSC-57893 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
NSC-57893 undergoes several types of chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.
Substitution: The benzoic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the benzoic acid group under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized benzimidazole derivatives, reduced benzoic acid derivatives, and substituted benzoic acid compounds .
Scientific Research Applications
NSC-57893 has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: NSC-57893 is investigated for its potential therapeutic effects in various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of NSC-57893 involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, modulating their activity. The compound can inhibit certain enzymes, leading to the disruption of metabolic pathways. Additionally, NSC-57893 can bind to DNA, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- NSC-106084
- NSC-137546
- NSC-138419
- NSC-154957
- NSC-158324
- NSC-319745
- NSC-345763
- NSC-348926
- NSC-401077
- NSC-54162
- NSC-56071
- NSC-622444
- NSC-622445
- NSC-623548
Uniqueness
NSC-57893 is unique due to its specific benzimidazole and benzoic acid structure, which imparts distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various applications .
Properties
CAS No. |
7399-94-2 |
---|---|
Molecular Formula |
C16H13N3O3 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
4-[1H-benzimidazol-2-ylmethyl(formyl)amino]benzoic acid |
InChI |
InChI=1S/C16H13N3O3/c20-10-19(12-7-5-11(6-8-12)16(21)22)9-15-17-13-3-1-2-4-14(13)18-15/h1-8,10H,9H2,(H,17,18)(H,21,22) |
InChI Key |
FSCLGIGYPFWUHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CN(C=O)C3=CC=C(C=C3)C(=O)O |
Key on ui other cas no. |
7399-94-2 |
Origin of Product |
United States |
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